molecular formula C12H9ClN2OS2 B2777552 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 887201-73-2

3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2777552
CAS No.: 887201-73-2
M. Wt: 296.79
InChI Key: NLAMPTDRQZUCMS-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as pyrimidines . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as triazole-pyrimidine hybrids have been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthesis Techniques : A novel synthetic strategy for the heterocyclic ring system related to the compound, such as 4-chlorothieno[3,2-d]pyrimidine, involves the dropwise addition of 2-chloroacrylonitrile to a solution of ethyl mercaptoacetate, avoiding the use of excess toxic materials and simplifying aftertreatment (Cai Dejiao, 2011).

  • Antimicrobial Applications : Some derivatives, including the discussed compound, have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promise as potential antibacterial agents (Essam Abdelghani et al., 2017).

  • Corrosion Inhibition : Pyrimidine derivatives, including those related to the specified compound, have been studied for their efficacy as corrosion inhibitors, demonstrating high inhibition efficiency and mixed-type inhibition behavior (Khaled Abdelazim et al., 2021).

  • Antitumor Activity : Research into the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, related to the compound , has shown potent anticancer activity on human cancer cell lines, highlighting their potential in cancer research (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

  • Analgesic and Anti-inflammatory Agents : Derivatives of the mentioned compound have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents, with some showing significant activity in preclinical models (V. Alagarsamy et al., 2007).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-4H,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAMPTDRQZUCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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